1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of structural motifs, including a 1,4-benzodioxin ring, a benzimidazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the 1,4-benzodioxin ring: This can be achieved by the cyclization of catechol with ethylene glycol under acidic conditions.
Synthesis of the benzimidazole moiety: This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Formation of the azetidine ring: This can be synthesized by the reaction of an appropriate amine with a β-lactam precursor.
Coupling of the fragments: The final step involves the coupling of the 1,4-benzodioxin, benzimidazole, and azetidine fragments under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzimidazole or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or azetidine rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, while the azetidine ring can form covalent bonds with certain amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin derivatives: These compounds share the 1,4-benzodioxin ring and may have similar chemical properties and reactivity.
Benzimidazole derivatives: Compounds containing the benzimidazole moiety are known for their biological activity and are used in various pharmaceutical applications.
Azetidine derivatives: These compounds contain the azetidine ring and are of interest due to their unique chemical properties and potential biological activity.
Uniqueness
1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to the combination of these three structural motifs in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-21-15-6-2-3-7-16(15)23(13)14-10-22(11-14)20(24)19-12-25-17-8-4-5-9-18(17)26-19/h2-9,14,19H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIIEVMKEGVKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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